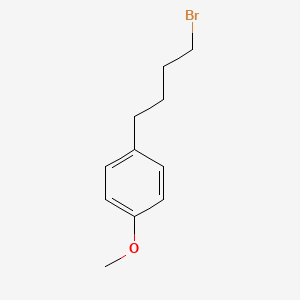
N-methyl-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-1-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular weight of 173.22 . It is a powder at room temperature . This compound belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazoles, such as “N-methyl-1-phenyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “N-methyl-1-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 . Chemical Reactions Analysis
Pyrazoles, including “N-methyl-1-phenyl-1H-pyrazol-5-amine”, can undergo a variety of chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
“N-methyl-1-phenyl-1H-pyrazol-5-amine” is a powder at room temperature . It has a molecular weight of 173.22 . The compound is stored at room temperature .Safety and Hazards
“N-methyl-1-phenyl-1H-pyrazol-5-amine” is associated with several safety hazards. It has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
“N-methyl-1-phenyl-1H-pyrazol-5-amine” can be used as an organic synthesis and medicinal chemistry intermediate . It can be used for the modification and synthesis of drug molecules and bioactive molecules . In organic transformation, the amino group in “N-methyl-1-phenyl-1H-pyrazol-5-amine” has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-phenyl-1H-pyrazol-5-amine involves the reaction of N-methylhydrazinecarboxamide with phenylhydrazine followed by cyclization with 1,3-diketone.", "Starting Materials": [ "N-methylhydrazinecarboxamide", "Phenylhydrazine", "1,3-diketone" ], "Reaction": [ "Step 1: N-methylhydrazinecarboxamide is reacted with phenylhydrazine in the presence of a catalyst such as acetic acid to form N-methyl-N'-phenylhydrazinecarboxamide.", "Step 2: N-methyl-N'-phenylhydrazinecarboxamide is then cyclized with 1,3-diketone in the presence of a base such as potassium carbonate to form N-methyl-1-phenyl-1H-pyrazol-5-amine." ] } | |
Número CAS |
1482-35-5 |
Nombre del producto |
N-methyl-1-phenyl-1H-pyrazol-5-amine |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



